An In-depth Technical Guide to 2,4,6-Trichlorophenyl Isothiocyanate: Chemical Properties and Biological Potential
An In-depth Technical Guide to 2,4,6-Trichlorophenyl Isothiocyanate: Chemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trichlorophenyl isothiocyanate is a halogenated aromatic isothiocyanate. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis and reactivity. While specific biological data for this compound is limited, this paper also explores its potential biological activities and associated signaling pathways based on the well-established characteristics of the broader isothiocyanate class of compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical research.
Chemical Properties
2,4,6-Trichlorophenyl isothiocyanate is a solid at room temperature with a characteristic isothiocyanate odor. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₂Cl₃NS | [1][2] |
| Molecular Weight | 238.52 g/mol | [2] |
| CAS Number | 22134-07-2 | |
| Appearance | White to light yellow crystalline solid | N/A |
| Melting Point | 72-75 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents like ethanol and diethyl ether; insoluble in water. | [3] |
| InChI Key | DSXVZIOQROMOEF-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(C(=C(C=C1Cl)N=C=S)Cl)Cl | [2] |
Experimental Protocols
Synthesis of 2,4,6-Trichlorophenyl Isothiocyanate
General Protocol:
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Reaction Setup: In a well-ventilated fume hood, 2,4,6-trichloroaniline is dissolved in a suitable inert organic solvent, such as dichloromethane or chloroform.
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Addition of Thiophosgene: Thiophosgene, a highly toxic reagent, is added dropwise to the stirred solution of the amine at a controlled temperature, typically 0-10 °C. An excess of thiophosgene is often used to ensure complete conversion.[4]
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting amine is consumed.
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Work-up: The reaction mixture is then washed with dilute hydrochloric acid to remove any unreacted amine and subsequently with water. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.[4]
Note: Thiophosgene is extremely toxic and corrosive and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[5]
Reactivity
The isothiocyanate functional group (-N=C=S) is characterized by its electrophilic carbon atom, making it susceptible to attack by nucleophiles.[6] The reactivity of 2,4,6-trichlorophenyl isothiocyanate is expected to be influenced by the electron-withdrawing nature of the three chlorine atoms on the phenyl ring, which would increase the electrophilicity of the isothiocyanate carbon.
Reaction with Nucleophiles
Isothiocyanates readily react with a variety of nucleophiles, including amines, thiols, and alcohols, to form substituted thioureas, dithiocarbamates, and thiocarbamates, respectively. These reactions are fundamental to the biological activity of isothiocyanates, as they can covalently modify nucleophilic residues in proteins and other biomolecules.[7]
Caption: General reaction of 2,4,6-trichlorophenyl isothiocyanate with a nucleophile.
Potential Biological Activities and Signaling Pathways
Disclaimer: To date, no specific studies on the biological activities of 2,4,6-trichlorophenyl isothiocyanate have been identified in the public domain. The following sections are based on the extensive research conducted on other isothiocyanates, particularly aromatic ones. The presence of the trichlorophenyl group may significantly influence the potency and specificity of these activities.
Isothiocyanates as a class are well-documented to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10]
Potential Anticancer Activity
Many isothiocyanates have been shown to inhibit the growth of various cancer cell lines.[11][12] Their mechanisms of action are often multifactorial and can involve:
-
Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[13] This often involves the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[12]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, notably the G2/M phase.[13]
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Inhibition of Angiogenesis: Some isothiocyanates can prevent the formation of new blood vessels that tumors need to grow and metastasize.
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Modulation of Signaling Pathways: Isothiocyanates are known to interact with key cellular signaling pathways that are often dysregulated in cancer.
Caption: A simplified signaling pathway for isothiocyanate-induced apoptosis.
Potential Antimicrobial Activity
Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. Their proposed mechanisms of action include disruption of cell membrane integrity, inhibition of essential enzymes, and induction of oxidative stress in microbial cells.
Potential Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Isothiocyanates can exert anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the NF-κB pathway. By inhibiting NF-κB activation, isothiocyanates can reduce the production of pro-inflammatory cytokines and mediators.
The Keap1-Nrf2 Pathway
A central mechanism by which isothiocyanates exert their cytoprotective effects is through the activation of the Keap1-Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. Isothiocyanates, being electrophiles, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of genes containing the Antioxidant Response Element (ARE), leading to an enhanced cellular defense against oxidative stress.
Caption: Activation of the Keap1-Nrf2 pathway by isothiocyanates.
Conclusion
2,4,6-Trichlorophenyl isothiocyanate is a readily synthesizable compound with well-defined chemical properties. While direct biological studies on this specific molecule are currently lacking, the extensive body of research on the isothiocyanate class suggests a high potential for significant biological activity, including anticancer, antimicrobial, and anti-inflammatory effects. The electron-withdrawing nature of the trichlorophenyl group is likely to enhance its reactivity and could lead to potent biological effects. Further investigation into the specific biological profile of 2,4,6-trichlorophenyl isothiocyanate is warranted to explore its potential applications in drug development and other scientific fields. This technical guide provides a solid foundation for initiating such research endeavors.
References
- 1. 2,4,6-Trichlorophenyl isothiocyanate | C7H2Cl3NS | CID 123399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thiophosgene: - An overview [moltuslab.com]
- 6. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Evaluation of the Anti-Carcinogenic Response of Major Isothiocyanates in Non-Metastatic and Metastatic Melanoma Cells [mdpi.com]
- 13. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
